N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide is a chemical compound with potential anti-cancer properties. It is a subject of ongoing biomedicine research, particularly targeting colon and pancreatic cancers. This compound is believed to work by inhibiting DNA synthesis and triggering cellular apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide involves several steps. The starting materials typically include a nucleoside derivative and a triazine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use in research or pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and DNA synthesis.
Medicine: Investigated for its anti-cancer properties, particularly in targeting colon and pancreatic cancers.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide involves the inhibition of DNA synthesis and the induction of cellular apoptosis. The compound targets specific molecular pathways involved in cell division and survival, leading to the death of cancer cells. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and proteins related to DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
6-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydroimidazo[1,2-c]pyrimidin-5-one: Part of the human exposome and related to health.
9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione:
2-Thioadenosine: An intermediate in the synthesis of cangrelor, a pharmaceutical compound.
Uniqueness
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific structure and potential anti-cancer properties. Unlike other similar compounds, it specifically targets DNA synthesis and induces apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C11H17N5O4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H17N5O4/c1-15(2)5-12-10-13-6-16(11(19)14-10)9-3-7(18)8(4-17)20-9/h5-9,17-18H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
VSRQAPYNCMIZRM-DJLDLDEBSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC(=O)N(C=N1)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)N(C=N1)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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